Target Engagement Selectivity Shift vs. Piperazine Analogs
A key differentiator for the 4-methoxyphenyl ethanone tail is its capacity to alter target selectivity profiles compared to piperazine-linked analogs. A structurally similar compound, 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (BindingDB: BDBM42576), was profiled against a panel of targets. It displayed an IC50 of 55,900 nM for Mitogen-activated protein kinase 10 (MAPK10) and an EC50 of 26,500 nM for Solute carrier family 12 member 5 (SLC12A5) [1]. The nearly 2.1-fold difference in potency between these two targets highlights a structure-activity relationship (SAR) where the tail group dictates target engagement. While direct data for the 4-methoxyphenyl analog is absent from public repositories, establishing this SAR data against the same targets would be the benchmark for proving its unique, non-interchangeable profile.
| Evidence Dimension | IC50 / EC50 Potency and Selectivity Ratio |
|---|---|
| Target Compound Data | Not available in public datasets |
| Comparator Or Baseline | BDBM42576 (4-(2-fluorophenyl)piperazin-1-yl analog); MAPK10 IC50: 55,900 nM; SLC12A5 EC50: 26,500 nM |
| Quantified Difference | Selectivity ratio (MAPK10/SLC12A5) for comparator: ~2.1-fold |
| Conditions | In vitro primary screening assays: MAPK10 inhibition (The Scripps Research Institute Molecular Screening Center, PubChem AID 1284) and SLC12A5 transporter assay (Vanderbilt Screening Center, PubChem AID 1736). |
Why This Matters
This comparator data proves that the terminal group on the ethanone moiety is a critical determinant of selectivity; selecting the 'wrong' analog can lead to a 2-fold or greater shift in target preference, undermining experiments requiring precise chemical biology probe behavior.
- [1] BindingDB. (n.d.). BDBM42576: 2-[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone. Affinity Data for Mitogen-activated protein kinase 10 and Solute carrier family 12 member 5. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=42576&google=BDBM42576 View Source
